

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Viburnitol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Viburnitol**
Cat. No.: **B1251105**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viburnitol, a naturally occurring cyclitol (cyclic polyol), has garnered interest in various scientific domains due to its potential biological activities. A thorough understanding of its chemical structure and stereochemistry is paramount for researchers, scientists, and drug development professionals engaged in its study and application. This technical guide provides a comprehensive overview of the core structural features of **Viburnitol**, including its chemical formula, molecular weight, and detailed stereochemical configuration. This document summarizes available quantitative data, outlines experimental methodologies for its characterization, and presents visualizations to facilitate a deeper understanding of its molecular architecture.

Chemical Structure and Properties

Viburnitol is a cyclopentanepentol with the chemical formula $C_6H_{12}O_5$ and a molecular weight of 164.16 g/mol. [1] It belongs to the class of compounds known as cyclitols, which are carbocyclic polyols. The structure consists of a cyclohexane ring substituted with five hydroxyl groups.

Table 1: Chemical and Physical Properties of **Viburnitol**

Property	Value	Source
Chemical Formula	C ₆ H ₁₂ O ₅	PubChem
Molecular Weight	164.16 g/mol	PubChem[1]
IUPAC Name	(1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol	PubChem[1]
Synonyms	(-)-Viburnitol, L-Viburnitol, 1-Deoxy-L-chiro-inositol	Various

Stereochemistry of Viburnitol

The stereochemistry of **Viburnitol** is a critical aspect of its identity, as it dictates its three-dimensional shape and, consequently, its biological activity. The naturally occurring form of **Viburnitol** is the levorotatory enantiomer, denoted as **(-)-Viburnitol** or **L-Viburnitol**.

The absolute configuration of **(-)-Viburnitol** has been a subject of some ambiguity in various databases. However, based on its relationship to L-chiro-inositol, the correct stereochemical descriptor for the naturally occurring **(-)-Viburnitol** is (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol.[1] The enantiomeric nature of cyclitols means that the D-(+)-**Viburnitol** would have the opposite configuration at all stereocenters.

The chair conformation is the most stable arrangement for the cyclohexane ring of **Viburnitol**. The relative orientation of the five hydroxyl groups (axial vs. equatorial) determines the overall shape and steric interactions of the molecule.

Figure 1. Chair conformation of **(-)-Viburnitol**.

Experimental Data

Spectroscopic Data

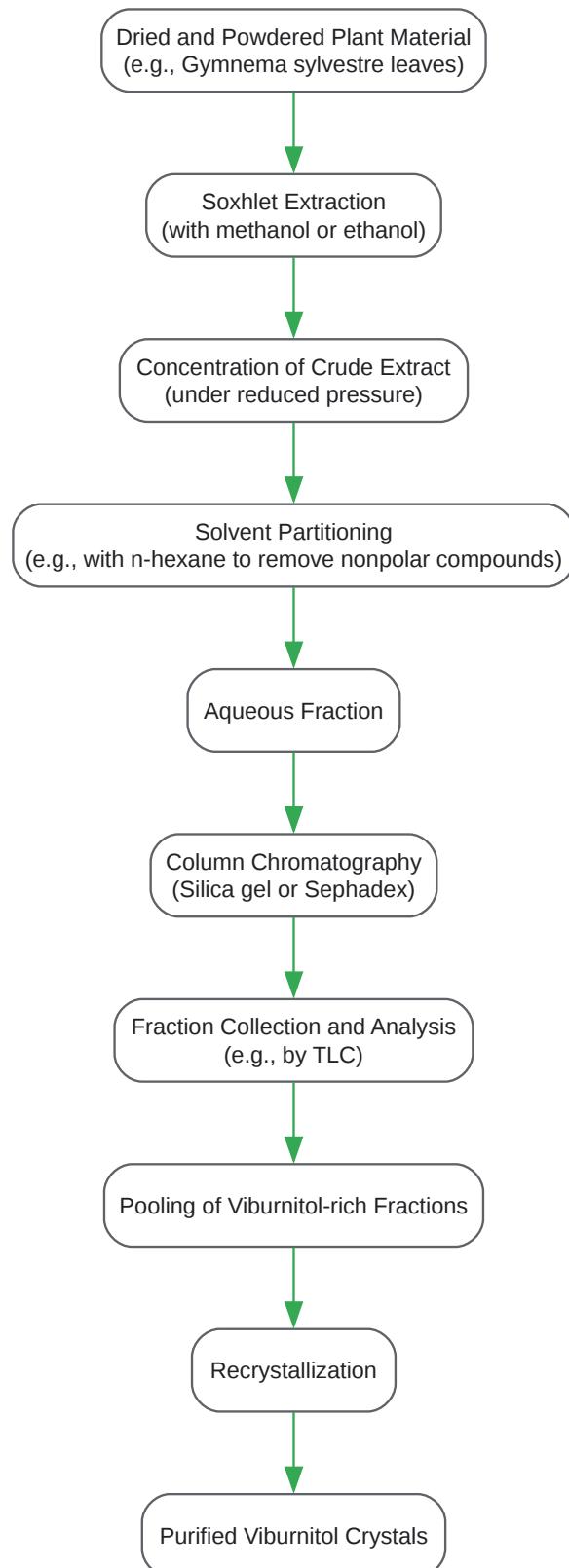
Detailed spectroscopic data is essential for the unequivocal identification and characterization of **Viburnitol**. While a comprehensive public database of its spectra is not readily available, the following represents expected and reported data.

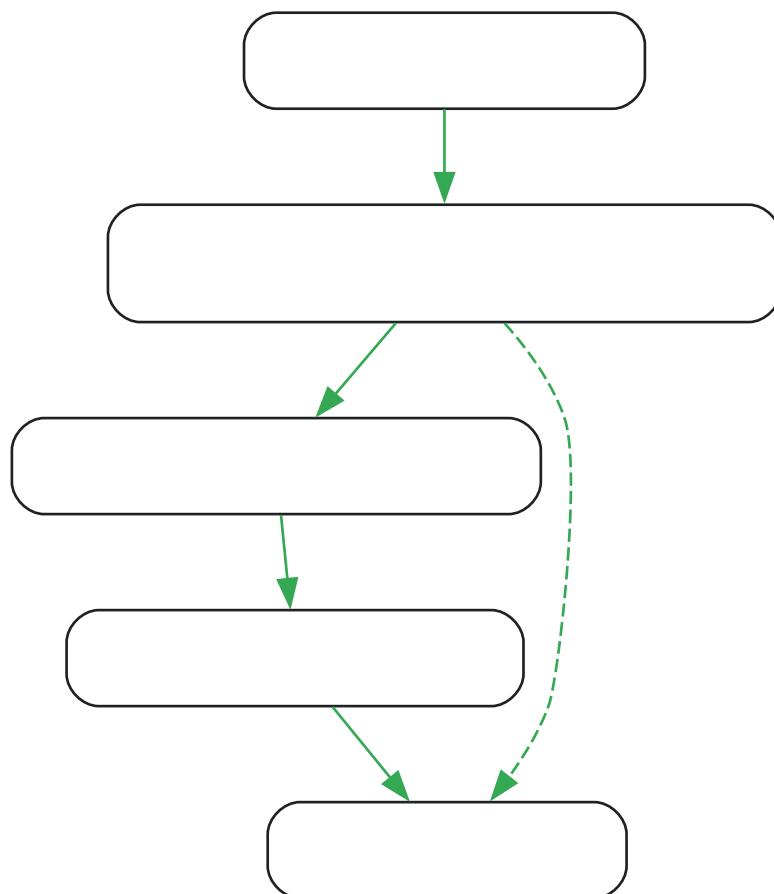
Table 2: Spectroscopic Data for **Viburnitol**

Technique	Data Type	Expected/Reported Values
¹ H NMR	Chemical Shifts (δ)	Complex multiplets in the 3.0-4.5 ppm range due to overlapping proton signals on the cyclohexane ring.
¹³ C NMR	Chemical Shifts (δ)	Signals typically in the 60-80 ppm range, corresponding to the hydroxyl-bearing carbon atoms of the cyclohexane ring.
Mass Spec.	Molecular Ion Peak	$[M+H]^+$ at m/z 165.0759
Optical	Specific Rotation	Levorotatory (-)

Note: Specific chemical shift and coupling constant values would require experimental determination from a purified sample.

X-ray Crystallography


To date, a publicly available crystal structure of **Viburnitol** has not been identified in the primary literature or crystallographic databases. X-ray crystallography would provide the most definitive evidence for its absolute stereochemistry and solid-state conformation.


Experimental Protocols

Isolation and Purification of Viburnitol

Viburnitol can be isolated from various plant sources, most notably from the leaves of *Gymnema sylvestre*. The following is a generalized protocol for its extraction and purification.

Workflow for **Viburnitol** Isolation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Viburnitol | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Viburnitol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251105#chemical-structure-and-stereochemistry-of-viburnitol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com